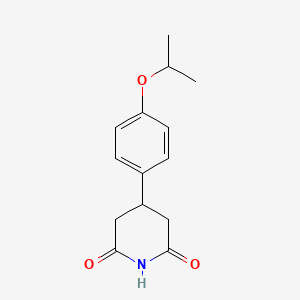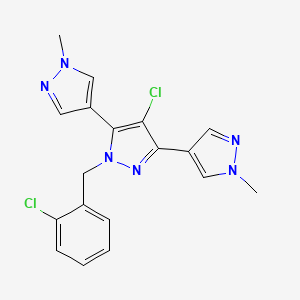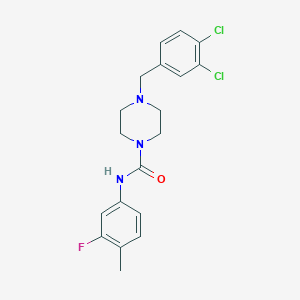![molecular formula C26H31N3O3 B4665305 N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4665305.png)
N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide
説明
N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide, also known as MPQC, is a quinolinecarboxamide derivative that has attracted significant attention in the scientific community due to its potential applications in various fields. MPQC is a promising compound that exhibits potent biological activities, making it a valuable tool for scientific research. In
作用機序
The mechanism of action of N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes that are involved in the regulation of cell growth, proliferation, and survival. N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide exhibits potent biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide has also been found to improve cognitive function and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide also has some limitations, including its poor solubility in aqueous solutions and its instability under certain conditions.
将来の方向性
There are several future directions for the research and development of N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide. One area of interest is the development of new derivatives of N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide with improved pharmacological properties and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the use of N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide in combination with other drugs or therapies could enhance its therapeutic potential and improve patient outcomes.
科学的研究の応用
N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-[3-(4-morpholinyl)propyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide has also been found to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a valuable tool for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(3-propoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-2-15-32-21-8-5-7-20(18-21)25-19-23(22-9-3-4-10-24(22)28-25)26(30)27-11-6-12-29-13-16-31-17-14-29/h3-5,7-10,18-19H,2,6,11-17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZBUZBMUJQATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4665228.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4665233.png)

![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4665246.png)

![1-[2-methyl-4-(2-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B4665255.png)

![5-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4665264.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B4665269.png)
![1-isopropyl-3,4,9-trimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4665273.png)
![methyl 5-[(dimethylamino)carbonyl]-2-{[(2-hexanoylhydrazino)carbonothioyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4665278.png)
![N-[3-(4-fluorophenyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4665293.png)
![1-{3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4665312.png)
![N-[1-(2-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4665318.png)